1-Allylsulfanyl-3,5-dimethyl-4-methoxybenzene
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Overview
Description
1-Allylsulfanyl-3,5-dimethyl-4-methoxybenzene is an organic compound with the molecular formula C₁₂H₁₆OS. It is characterized by a benzene ring substituted with an allyl sulfanyl group, a methoxy group, and two methyl groups. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,5-dimethyl-4-methoxybenzene as the starting material.
Reaction Steps: The allyl sulfanyl group is introduced through a nucleophilic substitution reaction. This involves reacting the starting material with allyl chloride in the presence of a base such as sodium hydride (NaH).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the allyl sulfanyl group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Allyl chloride with sodium hydride (NaH) in DMF.
Major Products Formed:
Oxidation: Sulfones or sulfoxides.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical precursor or in drug design.
Industry: It can be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-Allylsulfanyl-3,5-dimethyl-4-methoxybenzene exerts its effects depends on the specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Allylsulfanyl-3,5-dimethyl-4-methoxybenzene: Similar structure but different position of the allyl sulfanyl group.
3-Allylsulfanyl-3,5-dimethyl-4-methoxybenzene: Another positional isomer with different chemical properties.
Uniqueness: 1-Allylsulfanyl-3,5-dimethyl-4-methoxybenzene is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its distinct chemical properties make it valuable in various scientific and industrial contexts.
Properties
IUPAC Name |
2-methoxy-1,3-dimethyl-5-prop-2-enylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-5-6-14-11-7-9(2)12(13-4)10(3)8-11/h5,7-8H,1,6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUDBDAIQYFRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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